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Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-
Bromobenzoic acid (C7HsBrO2z), a compound of significant interest in organic synthesis and
materials science.[1][2] Initially characterized by Ferguson and Sim in 1962, the structure was
later redetermined with higher precision at 120 K, providing refined geometric parameters and
a deeper understanding of its solid-state architecture.[1][3] This guide synthesizes the
experimental methodologies for obtaining and analyzing the crystal structure, details the key
intramolecular and intermolecular interactions that govern its molecular packing, and presents
this data in a clear, accessible format for scientific professionals. We will explore the classic
hydrogen-bonded carboxylic acid dimers, weaker C—H:---O interactions, and -1t stacking
forces that collectively establish the three-dimensional framework.[1][3][4]

Introduction: The Significance of Crystalline
Architecture

2-Bromobenzoic acid serves as a fundamental building block in the synthesis of a wide range
of organic compounds, including pharmaceuticals and complex heterocyclic systems.[2] The
arrangement of molecules in the solid state—the crystal structure—profoundly influences the
bulk properties of a material, such as its melting point, solubility, stability, and mechanical
strength. For drug development professionals, a thorough understanding of the crystal
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structure is paramount, as it dictates the physicochemical properties of an active
pharmaceutical ingredient (API).

The initial structural determination of 2-bromobenzoic acid was performed at room
temperature using photographic data.[1][3] However, a more recent redetermination at a
cryogenic temperature (120 K) using modern CCD diffractometer technology has yielded a
more precise and detailed model of the crystalline lattice.[1][3][4] This guide is based on this
high-resolution data, providing an authoritative overview for researchers working with this
compound.

Experimental Methodology: From Compound to
Crystal Structure

The journey from a chemical compound to a fully characterized crystal structure is a multi-step
process that demands precision at every stage. The validity of the final structure is contingent
on the quality of the initial crystal and the rigor of the data collection and refinement process.

Single Crystal Growth Protocol

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.
For 2-Bromobenzoic acid, a reliable method for crystal growth is slow evaporation.

Protocol:

o Preparation of Saturated Solution: Commercially available 2-Bromobenzoic acid is
dissolved in a 1:1 (v/v) mixture of ethanol and water to create a saturated solution.[3]

« Slow Evaporation: The solution is placed in a vial, loosely covered to allow for slow
evaporation of the solvent at room temperature. This gradual process encourages the
formation of large, well-ordered single crystals rather than polycrystalline powder.

» Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension)
have formed, they are carefully harvested from the solution.[3] For the redetermined
structure, a crystal of 0.55 x 0.35 x 0.28 mm was used.[3]

The choice of a mixed solvent system like ethanol/water is a key experimental decision. It
allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for
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controlling the crystallization process.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following workflow outlines the standard procedure for determining a crystal structure using
a modern diffractometer.
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Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).
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This process, from mounting the crystal to refining the structure, is a self-validating system. The

quality of the final structure is assessed using metrics like the R-factor (residual factor), which

should ideally be below 5% for a well-determined structure.[1] The redetermined structure of 2-

bromobenzoic acid has a final R-factor of 3.52%, indicating a high-quality refinement.[5]

Analysis of the Crystal Structure

The refined data provides a wealth of information about both the individual molecule's

geometry and how these molecules arrange themselves into a stable, repeating lattice.

Crystallographic Data Summary

The crystal structure of 2-Bromobenzoic acid was redetermined at a low temperature of 120 K

to minimize thermal vibrations and obtain more precise atomic positions.[1][3]

Value (Redetermination at

Original Value (Room

Parameter 120 K) o
Formula C7HsBrO:2 C7HsBrO:2
System Monoclinic Monoclinic
Space Group C2/c C2/c

a (A) 14.7955 (4) 14.82

b (A) 3.99062 (15) 4.10

c (A) 22.9240 (8) 25.90

B (°) 96.906 (3) 118.26
Volume (A3) 1343.69 (8) 1386.2

Z 8 8

Table 1. Comparison of unit
cell parameters for 2-
Bromobenzoic acid. Data from
Kowalska et al. (2014) and
Ferguson & Sim (1962).[1][3]
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The parameter Z represents the number of molecules in the unit cell. The space group C2/c
indicates a centrosymmetric arrangement, which is consistent with the observed intermolecular
interactions.[5]

Intramolecular Geometry

Within a single molecule of 2-Bromobenzoic acid, the most notable feature is the steric strain
induced by the bulky bromine atom at the ortho position. This forces the carboxylic acid group
to twist out of the plane of the benzene ring. The dihedral angle between the plane of the
carboxy group and the benzene ring is 18.7 (2)°.[1][3][4] This torsion is a direct consequence of
avoiding steric clash.

Furthermore, a close intramolecular contact exists between the bromine atom and one of the
carboxylic oxygen atoms (Br---O) at a distance of 3.009 (3) A.[1][3][4] This is shorter than the
sum of their van der Waals radii, suggesting a weak, stabilizing intramolecular interaction.

Supramolecular Assembly: A Network of Interactions

The crystal packing is not random; it is dictated by a hierarchy of directional intermolecular
forces that create a stable three-dimensional framework.

A. The Primary Motif: Hydrogen-Bonded Dimers

The most dominant interaction is the classic O—H---O hydrogen bond between the carboxylic
acid groups of two adjacent molecules. This interaction is strong and highly directional, leading
to the formation of centrosymmetric inversion dimers.[1][3] This is a hallmark of nearly all
simple carboxylic acids in the solid state and is described by the graph-set notation R22(8),
indicating a ring motif made of 2 donor and 2 acceptor atoms, encompassing 8 atoms in total.

[11[3]
Figure 2: Schematic of the R?2(8) hydrogen-bonded dimer in 2-Bromobenzoic acid.

B. Secondary Interactions: Tapes and Stacks
These primary dimer units are then further organized by weaker interactions:

e C—H---O Hydrogen Bonds: Neighboring dimers are linked together by weak C—H-:-O
hydrogen bonds, forming one-dimensional tapes that propagate along the [1-10]
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crystallographic direction.[1][3][4]

o TI—TT Stacking: Adjacent tapes interact through slipped parallel i—1t stacking interactions
between the benzene rings.[1][3][4] The key parameters for this interaction are:

o Inter-centroid distance: 3.991 (2) A[1][4]
o Interplanar distance: 3.509 (2) A[1][4]
o Slippage: 1.900 A[1][4]

These stacking interactions create columns that run approximately along the b-axis. Finally,
these columns interact through dispersive forces to build the full three-dimensional crystal
lattice.[1][3][4]

Conclusion

The crystal structure of 2-Bromobenzoic acid is a well-defined system governed by a clear
hierarchy of intermolecular forces. The primary and most energetic interaction is the formation
of hydrogen-bonded carboxylic acid dimers, a robust and predictable motif. These dimers are
subsequently organized into tapes by weaker C—H---O bonds and then into columns via T—Tt
stacking interactions. The high-quality, low-temperature redetermination provides precise
geometric data that confirms these interactions and reveals key intramolecular features, such
as the out-of-plane twist of the carboxylic acid group. For scientists in drug development and
materials science, this detailed structural knowledge is crucial for predicting and understanding
the compound's bulk properties and its behavior in multicomponent systems like co-crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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